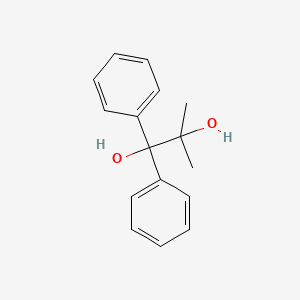

2-Methyl-1,1-diphenylpropane-1,2-diol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

5344-64-9 |

|---|---|

Molekularformel |

C16H18O2 |

Molekulargewicht |

242.31 g/mol |

IUPAC-Name |

2-methyl-1,1-diphenylpropane-1,2-diol |

InChI |

InChI=1S/C16H18O2/c1-15(2,17)16(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,17-18H,1-2H3 |

InChI-Schlüssel |

NEBPKRZOOBQYIN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |

Herkunft des Produkts |

United States |

Mechanistic and Stereochemical Aspects of Rearrangement Reactions of 2 Methyl 1,1 Diphenylpropane 1,2 Diol

The Pinacol-Pinacolone Rearrangement: Fundamental Principles

Protonation and Leaving Group Departure

The initial and crucial step in the pinacol (B44631) rearrangement is the protonation of one of the hydroxyl groups by an acid catalyst. masterorganicchemistry.com This converts the poor leaving group, hydroxide (B78521) (-OH), into a much better leaving group, water (-H2O). masterorganicchemistry.com In the case of an unsymmetrical diol like 2-Methyl-1,1-diphenylpropane-1,2-diol, there are two non-equivalent hydroxyl groups that can be protonated.

The choice of which hydroxyl group is preferentially protonated and subsequently departs is dictated by the stability of the resulting carbocation. wikipedia.org Protonation of the hydroxyl group at C-1, which bears two phenyl groups, would lead to a tertiary benzylic carbocation upon departure of water. Conversely, protonation of the hydroxyl group at C-2, which is attached to two methyl groups, would result in a tertiary carbocation.

Carbocation Generation and Stability Considerations

The departure of the water molecule generates a carbocation intermediate. The stability of this carbocation is a paramount factor in determining the major reaction pathway. wikipedia.org In the rearrangement of this compound, two potential tertiary carbocations can be formed:

Carbocation A: A tertiary benzylic carbocation formed by the loss of water from the C-1 position. The positive charge on this carbocation is significantly stabilized by resonance delocalization over the two adjacent phenyl rings.

Carbocation B: A tertiary carbocation formed by the loss of water from the C-2 position. This carbocation is stabilized by the inductive effect and hyperconjugation of the two methyl groups.

Due to the powerful stabilizing effect of resonance, the tertiary benzylic carbocation (Carbocation A) is substantially more stable than the tertiary carbocation (Carbocation B). wikipedia.org Consequently, the reaction will overwhelmingly proceed through the formation of the more stable benzylic carbocation.

| Carbocation Intermediate | Position of -OH Loss | Substituents on Carbocation Carbon | Stabilizing Factors | Relative Stability |

| Carbocation A | C-1 | Two Phenyl groups, one 2-hydroxy-2-propyl group | Resonance (two phenyl rings), Inductive effect | More Stable |

| Carbocation B | C-2 | Two Methyl groups, one hydroxydiphenylmethyl group | Hyperconjugation (six H-atoms), Inductive effect | Less Stable |

1,2-Alkyl and Aryl Migratory Shifts

Following the formation of the more stable carbocation, a 1,2-migratory shift of a group from the adjacent carbon occurs. This migration leads to the formation of a new, resonance-stabilized oxonium ion, which is a significant driving force for the rearrangement. wikipedia.org In the case of the rearrangement of this compound, the intermediate is the more stable tertiary benzylic carbocation (Carbocation A). The adjacent C-2 carbon has two methyl groups attached. Therefore, a 1,2-methyl shift will occur.

Migratory aptitude refers to the relative ability of a group to migrate during a rearrangement. While not always straightforward to predict, a general order of migratory aptitude has been established through various experimental studies. Generally, aryl groups and hydrides have a higher migratory aptitude than alkyl groups. chemistrysteps.com A commonly cited qualitative order is: Aryl > Hydride > Tertiary Alkyl > Secondary Alkyl > Methyl. chemistrysteps.com

However, it is crucial to recognize that this is a simplified generalization. The migratory aptitude is not an intrinsic property of a group but is significantly influenced by the stability of the carbocation formed during the transition state of the migration. In many cases, including the rearrangement of this compound, the selectivity of the rearrangement is primarily controlled by the stability of the initial carbocation formed, rather than the inherent migratory aptitude of the shifting group. chemistrysteps.com The reaction proceeds via the most stable carbocation intermediate, and the subsequent migration is often the only available pathway.

Electronic factors play a dominant role in determining migration selectivity, primarily through their influence on carbocation stability. wikipedia.org Electron-donating groups on an aryl ring, for instance, can enhance its migratory aptitude by stabilizing the partial positive charge that develops on the migrating group in the transition state. Conversely, electron-withdrawing groups would decrease this aptitude.

In the context of this compound, the electronic stabilization of the benzylic carbocation by the two phenyl groups is the overriding factor. wikipedia.org This dictates that the carbocation will form at the diphenyl-substituted carbon. Consequently, the migrating group must be one of the methyl groups from the adjacent carbon.

Steric factors can also influence the rearrangement. In highly congested systems, the relief of steric strain can be a driving force for migration. However, in the case of this compound, the electronic factors favoring the formation of the benzylic carbocation are so powerful that they dictate the reaction's course.

Stereoelectronic Requirements for Rearrangement

For a 1,2-migratory shift to occur efficiently, specific stereoelectronic requirements must be met. The migrating group's sigma bond (C-C or C-H) must be aligned in an anti-periplanar fashion with the empty p-orbital of the carbocation. imperial.ac.uk This alignment allows for maximum orbital overlap and a smooth transition state for the migration.

In cyclic systems, this stereoelectronic requirement is often rigid and can dictate which group migrates. For acyclic systems like this compound, free rotation around the C-C single bond allows the molecule to adopt a conformation where the migrating group (a methyl group) can align anti-periplanar to the p-orbital of the benzylic carbocation before the shift occurs. While this requirement is still fundamental, the conformational flexibility of the acyclic diol means it is less of a determining factor for which group migrates compared to the electronic factors that govern carbocation stability.

Catalytic Approaches to Pinacol Rearrangement

In the presence of Brønsted acids like sulfuric acid (H₂SO₄), the rearrangement of this compound is initiated by the protonation of one of the hydroxyl groups. masterorganicchemistry.com Given the structure of this specific diol, there are two potential hydroxyl groups to be protonated. Protonation of the hydroxyl group at the C1 position, which bears two phenyl groups, leads to a tertiary benzylic carbocation upon the loss of water. This carbocation is highly stabilized by the resonance delocalization afforded by the two phenyl rings.

Conversely, protonation of the hydroxyl group at the C2 position, which is attached to two methyl groups, would result in a less stable tertiary carbocation. Therefore, the reaction preferentially proceeds through the more stable benzylic carbocation. chemistrysteps.com Following the formation of this key intermediate, a 1,2-methyl shift occurs, leading to the formation of a resonance-stabilized oxonium ion, which upon deprotonation yields the final ketone product, 3,3-diphenyl-2-butanone. libretexts.org The driving force for the rearrangement is the formation of the highly stable ketone. youtube.com

The general mechanism for the Brønsted acid-catalyzed pinacol rearrangement is as follows:

Protonation of a hydroxyl group by the acid catalyst. masterorganicchemistry.com

Loss of a water molecule to form a carbocation. masterorganicchemistry.com

A 1,2-shift of an adjacent group (alkyl or aryl) to the carbocation center. masterorganicchemistry.com

Deprotonation to yield the final carbonyl compound. youtube.com

For this compound, the migratory aptitude of the methyl group versus a phenyl group is a crucial factor. Generally, aryl groups have a higher migratory aptitude than alkyl groups. However, in this case, the formation of the more stable tertiary benzylic carbocation dictates that a methyl group will migrate.

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), also effectively catalyze the pinacol rearrangement. nih.gov The mechanism with a Lewis acid involves the coordination of the Lewis acid to one of the hydroxyl groups, enhancing its leaving group ability. nih.gov Similar to the Brønsted acid pathway, the selection of the hydroxyl group that coordinates with the Lewis acid is determined by the stability of the resulting carbocation.

For this compound, the Lewis acid will preferentially coordinate to the hydroxyl group at the C1 position. This leads to the formation of the more stable tertiary benzylic carbocation. A subsequent 1,2-methyl shift results in the formation of the corresponding ketone. Lewis acid catalysis can sometimes offer advantages in terms of milder reaction conditions and improved selectivity compared to strong Brønsted acids. nih.gov

Table 1: Comparison of Catalytic Pathways

| Catalyst Type | General Mechanism | Key Intermediates |

|---|---|---|

| Brønsted Acid | Protonation of -OH, loss of H₂O, 1,2-shift | Carbocation, Oxonium ion |

| Lewis Acid | Coordination to -OH, formation of complex, 1,2-shift | Lewis acid-diol complex, Carbocation |

In recent years, heterogeneous catalysts like zeolites and silicoaluminophosphates have gained attention for promoting pinacol rearrangements. researchgate.netresearchgate.net These solid acid catalysts offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and shape-selective properties that can influence product distribution.

For the rearrangement of diols, the acidic sites within the pores of these materials act as the catalytic centers. The reaction proceeds within the confined space of the catalyst's channels, which can lead to enhanced selectivity. For instance, iron(III)-modified aluminophosphates have been shown to be effective catalysts for the pinacol rearrangement, with the catalytic activity being influenced by the nature of the support and the metal ion. researchgate.net While specific studies on this compound using these systems are not extensively detailed in the provided results, the general principles suggest they would be applicable. The acidic sites on the solid catalyst would facilitate the formation of the key carbocation intermediate, followed by the migratory shift.

Graphene oxide (GO) and its functionalized derivatives have emerged as promising carbocatalysts for various organic transformations, including rearrangements. researchgate.net The surface of graphene oxide is decorated with oxygen-containing functional groups such as hydroxyl, epoxy, and carboxylic acid groups, which can act as Brønsted acid sites. acs.orgmdpi.com

These acidic sites on the GO surface can catalyze the pinacol rearrangement of this compound by protonating one of the hydroxyl groups, initiating the reaction cascade. The two-dimensional structure of graphene oxide provides a high surface area for the reaction to occur. acs.org

The surface chemistry of graphene oxide can be tailored to influence the regioselectivity and yield of the rearrangement. mdpi.com By modifying the type and density of the functional groups on the GO surface, the catalytic activity can be fine-tuned. For instance, increasing the acidity of the surface could enhance the rate of carbocation formation.

The regioselectivity of the rearrangement on a graphene oxide surface would still be primarily governed by the inherent stability of the possible carbocation intermediates. nih.gov Therefore, for this compound, the formation of the tertiary benzylic carbocation would be favored, leading to the migration of a methyl group. The yield of the reaction can be influenced by factors such as the catalyst loading, reaction temperature, and the specific nature of the graphene oxide catalyst used. researchgate.net

Table 2: Research Findings on Catalytic Systems

| Catalytic System | Key Findings |

|---|---|

| Brønsted Acids | Reaction proceeds through the most stable carbocation intermediate. |

| Lewis Acids | Can offer milder reaction conditions and improved selectivity. |

| Solid Catalysts | Offer reusability and potential for shape-selectivity. |

| Graphene Oxide | Surface functional groups act as acidic sites to catalyze the reaction. |

Carbocatalysis with Graphene Oxide and Functionalized Variants

Related Molecular Rearrangements Involving Vicinal Diols

The pinacol rearrangement is part of a broader class of molecular rearrangements involving 1,2-diols. One closely related transformation is the semipinacol rearrangement . This reaction also involves a 1,2-shift on a vicinal diol framework, but it is typically initiated by the reaction of a halohydrin or an amino alcohol with a reagent that generates a positive charge on one of the carbons bearing a heteroatom.

Another related reaction is the Tiffeneau–Demjanov rearrangement , which involves the diazotization of a β-amino alcohol, leading to a carbocation that then undergoes a 1,2-shift. wikipedia.org While the starting materials differ, the core mechanistic feature of a 1,2-migration to an electron-deficient center is a common thread connecting these rearrangements to the classic pinacol rearrangement.

Wagner-Meerwein Rearrangements

The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group shifts from one carbon atom to an adjacent electron-deficient carbon. wikipedia.orglibretexts.org In the context of this compound, this rearrangement is initiated by the protonation of one of the two hydroxyl groups by an acid catalyst, followed by the loss of a water molecule to generate a carbocation. chemistrysteps.commasterorganicchemistry.com The stability of this intermediate carbocation is a critical factor in determining the reaction's course. chemistrysteps.comlibretexts.org

Two distinct pathways are possible for the rearrangement of this compound:

Pathway A: Formation of a benzylic carbocation. Protonation of the hydroxyl group at the C1 position (the carbon bearing the two phenyl groups) and subsequent elimination of water forms a tertiary carbocation. This carbocation is significantly stabilized by the resonance delocalization of the positive charge into the two adjacent phenyl rings. A subsequent 1,2-shift of a methyl group from C2 to C1 leads to a resonance-stabilized oxonium ion, which upon deprotonation yields the ketone product, 3,3-diphenyl-2-butanone. chemistrysteps.com

Pathway B: Phenyl group migration. Alternatively, protonation can occur at the C2 hydroxyl group, leading to a tertiary carbocation at C2 after the loss of water. While this is a tertiary carbocation, it lacks the extensive resonance stabilization of the carbocation in Pathway A. This less stable carbocation could then undergo rearrangement through the migration of a more mobile group. The migratory aptitude of different groups generally follows the order: phenyl > alkyl. chemistrysteps.comscribd.com Therefore, a 1,2-phenyl shift from C1 to C2 would occur, leading to the formation of 2-methyl-1,2-diphenyl-1-propanone (B81171) after deprotonation.

The driving force for the rearrangement is the formation of a highly stable oxonium ion, where all atoms have a complete octet. chemistrysteps.com While the migratory aptitude of the phenyl group is greater than that of the methyl group, the reaction is often dictated by the formation of the most stable carbocation intermediate. wikipedia.orgchemistrysteps.com Thus, Pathway A, proceeding through the more stable diphenyl-stabilized carbocation, is generally the favored route.

Table 1: Possible Rearrangement Pathways and Products

| Pathway | Protonated OH Position | Initial Carbocation | Migrating Group | Final Product |

| A | C1 (on C(Ph)₂) | Tertiary, benzylic (more stable) | Methyl | 3,3-Diphenyl-2-butanone |

| B | C2 (on C(Me)₂) | Tertiary (less stable) | Phenyl | 2-Methyl-1,2-diphenyl-1-propanone |

Stereospecificity in Wagner-Meerwein Shifts

Wagner-Meerwein rearrangements are characterized by a high degree of stereospecificity. The 1,2-shift is a suprafacial process, meaning the migrating group detaches from and reattaches to the same face of the molecular framework. wikipedia.org A key consequence of this mechanism is that the migration occurs with retention of the stereochemical configuration of the migrating group. masterorganicchemistry.com

In cyclic systems, the stereochemistry of the diol is a determining factor, with the substituent positioned trans to the leaving hydroxyl group showing a strong preference for migration. wikipedia.org For acyclic systems like this compound, the reaction proceeds through a transition state where the migrating group, the carbon of origin, and the destination carbon are arranged in a three-membered ring-like structure. For a concerted migration to occur as the leaving group departs, the molecule must adopt a conformation where the migrating group is anti-periplanar to the carbon-leaving group bond. While the pinacol rearrangement often proceeds through a discrete carbocation intermediate, this stereoelectronic requirement still influences the energetics of the migration step. wikipedia.org

Computational Studies on Reaction Energetics and Transition States

Computational chemistry provides powerful insights into the mechanisms of rearrangement reactions by modeling the energetics of intermediates and transition states. researchgate.net Studies using semi-empirical methods like PM3 have been employed to investigate the Wagner-Meerwein migration step in various acyclic pinacol systems, predicting migratory aptitudes and reaction feasibility. researchgate.net

These calculations analyze the transition state of the 1,2-migration, which involves a three-centered moiety where the positive charge is delocalized over the migrating group and the two carbons involved. libretexts.orgresearchgate.net The activation barrier (Ea) and reaction enthalpy (ΔHr) for the migration step can be calculated to establish a quantitative order of migratory aptitude. researchgate.net

Table 2: Calculated Energetic Data for the 1,2-Shift in Pinacol-Type Rearrangements Data adapted from computational studies on related acyclic systems. researchgate.net

| Migrating Group (R) | Reaction Enthalpy (ΔHr) (kcal/mol) | Activation Barrier (Ea) (kcal/mol) | Charge on R in Transition State (Qr) |

| Phenyl | -24.4 | 1.8 | +0.22 |

| Methyl | -26.7 | 4.3 | +0.09 |

| Hydride | -39.1 | 0.2 | +0.25 |

| t-Butyl | -29.2 | 0.4 | +0.16 |

Stereochemical Investigations and Control in Diol Based Transformations

Analysis of Stereogenic Centers in 2-Methyl-1,1-diphenylpropane-1,2-diol

The molecular structure of this compound contains two carbon atoms bearing hydroxyl groups, C1 and C2. A stereogenic center, or chiral center, is a carbon atom bonded to four different substituent groups.

C1 : This carbon is bonded to two identical phenyl groups, a hydroxyl group (-OH), and the rest of the molecule (-C(CH₃)₂OH). Since it is bonded to two identical groups (phenyl), C1 is not a stereogenic center.

C2 : This carbon is bonded to two identical methyl groups, a hydroxyl group (-OH), and the C(Ph)₂OH group. As it is attached to two identical methyl groups, C2 is also not a stereogenic center.

Therefore, the achiral compound this compound itself does not have stereogenic centers. nih.gov However, related structures where the gem-diphenyl or gem-dimethyl groups are replaced with four distinct substituents can possess chirality. For instance, in the analogous compound 1,2-diphenylpropane-1,2-diol, both C1 and C2 are stereogenic centers, leading to the existence of multiple stereoisomers. nih.gov The principles of stereochemistry become highly relevant when considering the synthesis and reactions of chiral analogues of this diol.

Diastereoselective and Enantioselective Control in Synthesis and Rearrangement

Achieving stereochemical control is a primary goal in modern organic synthesis. For vicinal diols, including analogues of this compound, various strategies have been developed to control the formation of specific diastereomers and enantiomers.

Diastereoselective and Enantioselective Synthesis: Enantiomerically enriched 1,2-diols are valuable chiral building blocks in organic chemistry. researchgate.net Methods for their synthesis often involve:

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation allows for the conversion of olefins into chiral diols with high enantioselectivity. msu.edu

Asymmetric Epoxidation followed by Ring-Opening: A two-step sequence involving asymmetric epoxidation of an alkene and subsequent stereospecific ring-opening of the resulting epoxide can produce optically active diols. harvard.edu

Enzymatic Reactions: Biocatalysts, such as lyases and alcohol dehydrogenases, can be used in combination to produce all possible stereoisomers of certain diols, like 1-phenylpropane-1,2-diol, from simple starting materials. researchgate.netresearchgate.net

Grignard Reactions: The addition of a Grignard reagent to an α-chiral ketone can proceed with high diastereoselectivity, often rationalized by models like the Cram chelate model. researchgate.net

Stereochemical Control in Rearrangement: The pinacol (B44631) rearrangement, an acid-catalyzed conversion of a 1,2-diol to a ketone, is highly dependent on the stereochemistry of the diol. wikipedia.orgchemistrysteps.com In this reaction, a carbocation is formed, followed by the migration of an adjacent group. The choice of which hydroxyl group leaves and which group migrates is determined by carbocation stability and migratory aptitude. For an unsymmetrical diol, the hydroxyl group that forms the more stable carbocation upon protonation and loss of water will preferentially leave. chemistrysteps.com

In the case of this compound, the two hydroxyl groups are on a tertiary (C2) and a tertiary benzylic (C1) carbon. The benzylic carbocation at C1 is significantly stabilized by resonance with the two phenyl groups, making it the more stable intermediate. chemistrysteps.com Consequently, the rearrangement proceeds via the mechanism outlined in the table below.

| Step | Description | Key Stereochemical Factor |

|---|---|---|

| 1. Protonation | The hydroxyl group at C1 is preferentially protonated due to the superior stability of the resulting benzylic carbocation. | Formation of the most stable carbocation intermediate. chemistrysteps.com |

| 2. Loss of Water | The protonated hydroxyl group departs as a water molecule, forming a tertiary benzylic carbocation at C1. | Resonance stabilization by two phenyl groups. chemistrysteps.com |

| 3. 1,2-Migration | A methyl group from C2 migrates to the positively charged C1. This is favored over phenyl group migration from C1 to a less stable carbocation at C2. | Migratory aptitude and formation of a stable oxonium ion. wikipedia.org |

| 4. Deprotonation | The resulting protonated ketone (oxonium ion) is deprotonated to yield the final product, 3,3-diphenylbutan-2-one. | Formation of the final stable ketone product. byjus.com |

Neighbouring Group Participation and its Stereochemical Implications

Neighbouring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with electrons from within the same molecule (but not conjugated) that accelerates the reaction rate and influences the stereochemical outcome. wikipedia.org In diol chemistry, both hydroxyl and phenyl groups can act as neighbouring groups.

NGP by a Phenyl Group: The π-electrons of a phenyl group can also participate in stabilizing a developing positive charge at an adjacent carbon. This can lead to the formation of a bridged intermediate known as a phenonium ion . libretexts.org The nucleophile then attacks from the side opposite the phenonium bridge, leading to a defined stereochemical outcome. libretexts.org

The stereochemical consequence of NGP is profound. While a standard SN2 reaction leads to inversion of configuration and a standard SN1 reaction often leads to racemization, NGP provides a pathway for retention of configuration. researchgate.net This control is crucial in multi-step syntheses where maintaining the stereochemical integrity of chiral centers is essential. nih.gov

| Participating Group | Intermediate | Mechanism | Stereochemical Result | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | Cyclic oxonium ion (e.g., epoxide) | Double SN2 inversion | Retention of Configuration | libretexts.org |

| Phenyl (-Ph) | Phenonium ion | Formation of bridged cation | Retention or specific inversion depending on attack site | libretexts.org |

Probing Reaction Mechanisms through Stereochemical Outcomes

The stereochemical course of a reaction serves as a powerful diagnostic tool for elucidating its mechanism. By analyzing the stereochemistry of the products formed from a reactant of known stereochemistry, chemists can infer the nature of intermediates and transition states.

The pinacol rearrangement provides a classic example. The observation that the migrating group often adds to the carbocation from the side opposite to the departing leaving group (the original hydroxyl) suggests a concerted or near-concerted process. wikipedia.org In cyclic systems, this anti-periplanar arrangement is a strict requirement for migration. The stereochemistry of the starting diol directly controls which group is properly aligned to migrate, thus determining the structure of the resulting ketone. wikipedia.org

For this compound, the migratory aptitude (Phenyl > Methyl) would typically favor phenyl migration. However, the rearrangement is dictated by the formation of the most stable carbocation. The carbocation at C1, stabilized by two phenyl rings, is formed preferentially. chemistrysteps.com This forces a methyl group to migrate from C2 to C1. If the reaction were to proceed through the less stable carbocation at C2, a phenyl group would migrate. The fact that 3,3-diphenylbutan-2-one is the observed product provides strong evidence for the mechanism proceeding through the more stable tertiary benzylic carbocation. chemistrysteps.com Thus, the stereochemical and regiochemical outcome of the reaction provides a clear probe into the relative stabilities of the potential carbocation intermediates.

Strategic Applications of 2 Methyl 1,1 Diphenylpropane 1,2 Diol in Organic Synthesis

As Chiral Building Blocks and Intermediates in Complex Molecule Synthesis

2-Methyl-1,1-diphenylpropane-1,2-diol is an organic compound characterized by a propane backbone with two phenyl groups and a hydroxyl group attached to the first carbon, and a methyl group and a second hydroxyl group at the second carbon. lookchem.com Its structure, containing a chiral center, makes it a valuable chiral building block for asymmetric synthesis. Chiral building blocks are enantiomerically enriched compounds that are incorporated into a synthetic sequence to generate complex target molecules with a specific stereochemistry. The defined stereochemistry of the diol can be transferred through subsequent reaction steps, making it an important synthon in the construction of intricate molecular architectures.

Precursors for Bioactive Compounds

The unique structure of this compound makes it a useful intermediate in the chemical and pharmaceutical industries. lookchem.com Diol functionalities are prevalent in many biologically active molecules and can be readily converted into other important functional groups. While specific, direct applications in the synthesis of marketed drugs are not extensively documented, compounds with similar 1,2-diol motifs are crucial precursors. For instance, related diphenylpropane-1,2-diol structures have been investigated as key intermediates in the enantioselective synthesis of complex pharmaceutical agents. google.com The inherent chirality of this compound allows it to serve as a starting point for the synthesis of enantiomerically pure compounds, a critical requirement in modern drug development to ensure target specificity and reduce potential side effects.

Role in Natural Product Synthesis

Vicinal diols are important structural motifs and versatile building blocks in the synthesis of natural products. fz-juelich.de The strategic placement of functional groups in this compound, particularly its stereocenter and two hydroxyl groups, provides multiple points for synthetic elaboration. These hydroxyl groups can be selectively protected or activated to allow for the stepwise construction of more complex frameworks. Although specific examples of its incorporation into the total synthesis of a particular natural product are not prominently featured in the literature, its potential as a chiral synthon is clear. The principles of asymmetric synthesis often rely on such readily available, stereodefined small molecules to build up the complex, polycyclic systems found in nature.

Utility in the Formation of Carbonyl Compounds

One of the most significant applications of 1,2-diols, including this compound, is their conversion to carbonyl compounds through rearrangement reactions. This transformation provides a reliable method for the synthesis of ketones and aldehydes that might be otherwise difficult to access.

Synthesis of Ketones and Aldehydes via Skeletal Rearrangement

Under acidic conditions, this compound undergoes a classic pinacol (B44631) rearrangement. This reaction involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. This intermediate then undergoes a 1,2-migratory shift of an adjacent group to stabilize the positive charge, ultimately yielding a ketone after deprotonation.

In the case of this compound, the rearrangement is highly regioselective due to the electronic effects of the substituents. The tertiary benzylic hydroxyl group at the C-1 position is more likely to be eliminated because it forms a more stable tertiary carbocation stabilized by the two adjacent phenyl rings. Subsequently, a methyl group from the C-2 position migrates to the C-1 position. This skeletal rearrangement results in the formation of 3,3-diphenyl-2-butanone. This reaction provides an efficient route to a sterically hindered, non-symmetrical ketone.

Table 1: Pinacol Rearrangement of this compound

| Starting Material | Key Intermediate | Product |

|---|---|---|

| This compound | Tertiary carbocation at C-1 | 3,3-Diphenyl-2-butanone |

Access to Spiro Ketones

Spiro ketones are a class of compounds characterized by a ketone functional group adjacent to a spirocyclic center. The synthesis of these structures typically requires specialized precursors and reaction conditions. While the pinacol rearrangement is a powerful tool for carbon skeleton modification, the rearrangement of an acyclic diol like this compound does not directly yield a spiro ketone. The formation of spirocycles via this pathway generally necessitates a starting diol where one of the carbons bearing a hydroxyl group is already part of a ring system that can expand or contract to form the spirocyclic junction. Therefore, the direct conversion of this compound into spiro ketones is not a standard application of its chemistry.

Development of Chiral Auxiliaries and Ligands

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed. The effectiveness of a chiral auxiliary relies on its ability to create a sterically and electronically biased environment that directs an incoming reagent to one face of the substrate.

Given its chiral nature and the presence of two hydroxyl groups, this compound possesses the fundamental structural features required for development into a chiral auxiliary or ligand. The diol functionality can be used to form chiral acetals or ketals with prochiral carbonyl compounds, thereby directing nucleophilic additions to the carbonyl group. Furthermore, the hydroxyl groups can be derivatized, for example, by reacting with phosphorus trichloride to form chiral phosphite ligands. These ligands can then be coordinated to transition metals to create catalysts for a wide range of asymmetric reactions, such as hydrogenation, hydroformylation, or cycloaddition. While bespoke ligands and auxiliaries derived specifically from this compound are not widely commercialized, its structure represents a viable scaffold for the design of new chiral directing groups. chemrxiv.org

Functional Group Interconversions and Protection Strategies

The strategic application of this compound often revolves around leveraging its sterically hindered nature. While a versatile synthon, its reactivity in common diol transformations is significantly influenced by the steric bulk surrounding the two tertiary hydroxyl groups.

The protection of carbonyl groups, such as aldehydes and ketones, is a fundamental strategy in multistep organic synthesis to prevent them from reacting with nucleophiles or bases. wikipedia.org A common method for this protection is the conversion of the carbonyl into a cyclic acetal (or ketal for ketones) by reacting it with a diol under acidic conditions. libretexts.orgnih.govorganic-chemistry.org This reaction is reversible and the carbonyl group can be regenerated by acid-catalyzed hydrolysis. wikipedia.org

The formation of a five-membered dioxolane ring using a 1,2-diol is a widely employed technique. organic-chemistry.org In principle, this compound could serve this purpose. The reaction involves the acid-catalyzed addition of the two hydroxyl groups to a carbonyl carbon. However, the application of this specific diol is severely limited by steric hindrance. Both hydroxyl groups are tertiary, and the presence of bulky phenyl and methyl substituents impedes the approach of the carbonyl compound and hinders the formation of the sterically congested cyclic ketal. Consequently, while theoretically possible, the reaction is expected to be slow and inefficient compared to less substituted diols like ethylene glycol.

| Reactant | Diol | Conditions | Product | Expected Efficacy |

|---|---|---|---|---|

| Cyclohexanone | This compound | p-Toluenesulfonic acid (cat.), Toluene, reflux with water removal | Spirocyclic Ketal | Low to negligible yield due to severe steric hindrance |

Fétizon's reagent, which consists of silver(I) carbonate absorbed onto celite, is a mild and selective oxidizing agent for primary and secondary alcohols. wikipedia.orgadichemistry.com A notable application of this reagent is the oxidation of α,ω-diols (e.g., 1,4- or 1,5-diols) to their corresponding lactones. This transformation proceeds through the initial oxidation of one alcohol to an aldehyde, which then cyclizes to form a hemiacetal (lactol). The highly reactive lactol is subsequently oxidized by the reagent to the stable lactone. wikipedia.org

However, the structure of this compound makes it an unsuitable substrate for this type of transformation for two primary reasons. First, the target molecule is a 1,2-diol, not an α,ω-diol, so it cannot form a stable lactone ring through the standard intramolecular cyclization pathway. Second, and more critically, Fétizon's reagent is generally unreactive toward tertiary alcohols because they lack the requisite α-hydrogen for the oxidation mechanism to proceed. wikipedia.org Since both hydroxyl groups in this compound are tertiary, the compound is expected to be resistant to oxidation under Fétizon conditions. Therefore, the formation of a lactone from this specific diol via Fétizon oxidation is not a feasible synthetic route.

| Substrate | Reagent | Typical Product | Expected Outcome |

|---|---|---|---|

| This compound | Fétizon's Reagent (Ag₂CO₃/Celite) | Lactone (from suitable α,ω-diols) | No Reaction (Substrate contains only unreactive tertiary alcohols) |

| 1,5-Pentanediol | Fétizon's Reagent (Ag₂CO₃/Celite) | δ-Valerolactone | High yield of the corresponding lactone |

Regioselective etherification, the selective conversion of one hydroxyl group in a diol to an ether, is a valuable tool for differentiating between chemically similar functional groups. scispace.com The success of such reactions often depends on the different steric and electronic environments of the hydroxyl groups (e.g., primary vs. secondary). nih.gov

In the case of this compound, both hydroxyl groups are tertiary. This presents a significant challenge for etherification, which is generally difficult for tertiary alcohols due to steric hindrance that disfavors both SN2 (Williamson ether synthesis) and SN1 pathways, where elimination is a major competing reaction. masterorganicchemistry.commasterorganicchemistry.com While methods for the etherification of tertiary alcohols exist, achieving regioselectivity between the two tertiary hydroxyls of this specific diol would be exceptionally challenging. youtube.comorganic-chemistry.org The electronic environments are similar, and while there is a steric difference between the carbon bearing two phenyl groups and the one bearing two methyl groups, it is unlikely to provide a basis for high regioselectivity. Any attempt at mono-etherification would likely result in a mixture of both possible mono-ethers, the di-ether, and elimination products, with a large amount of unreacted starting material.

| Substrate | Reagents | Reaction Type | Expected Products | Challenges |

|---|---|---|---|---|

| This compound | NaH, then CH₃I | Williamson Ether Synthesis (SN2) | Primarily elimination products; trace ether products | Severe steric hindrance at tertiary centers prevents nucleophilic attack |

| This compound | CH₃OH, H₂SO₄ (cat.) | Acid-Catalyzed Etherification (SN1) | Mixture of elimination products and potentially some ether products | Carbocation formation leads to competing elimination; low regioselectivity |

Advanced Methodological Approaches and Analytical Techniques for Diol Research

Optimization of Reaction Conditions for Selectivity and Yield

The synthesis of tertiary diols such as 2-Methyl-1,1-diphenylpropane-1,2-diol is commonly achieved through the reaction of an ester with two equivalents of a Grignard reagent. chemistrysteps.com In a typical synthesis, an ester like methyl 2-methylpropanoate (B1197409) reacts with phenylmagnesium bromide. The first equivalent of the Grignard reagent adds to the carbonyl group, leading to the elimination of the methoxy (B1213986) group and the formation of an intermediate ketone (2-methyl-1-phenylpropan-1-one). This ketone, being more reactive than the starting ester, rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol upon acidic workup. chemistrysteps.com

The optimization of such reactions is a multifaceted task aimed at maximizing the yield of the desired diol while minimizing the formation of by-products. nih.gov Key parameters that require careful control include reagent stoichiometry, temperature, solvent, and the rate of Grignard reagent addition. scielo.br Using less than two full equivalents of the Grignard reagent can result in an incomplete reaction, leaving a mixture of the target diol, the intermediate ketone, and unreacted ester. chemistrysteps.com

Reaction temperature is critical; Grignard reactions are exothermic, and excessive temperatures can promote side reactions, such as enolization of the ester or ketone intermediate, or Wurtz-type coupling of the Grignard reagent. mt.com Conversely, temperatures that are too low may slow the reaction to an impractical rate. The choice of solvent, typically an ether like tetrahydrofuran (B95107) (THF) or diethyl ether, is also vital as it affects the solubility and reactivity of the Grignard reagent.

| Parameter | Condition | Observed Effect on Yield/Selectivity | Rationale |

|---|---|---|---|

| Grignard Reagent Stoichiometry | < 2.0 equivalents | Low yield of diol; presence of ketone intermediate and unreacted ester. chemistrysteps.com | Insufficient reagent for both addition steps. |

| Grignard Reagent Stoichiometry | > 2.1 equivalents | High yield of diol, potential for more by-products. | Ensures complete conversion of the intermediate ketone. chemistrysteps.com |

| Temperature | Low (e.g., 0 °C) | Slower reaction rate, may improve selectivity by minimizing side reactions. | Reduces the rate of undesirable pathways. |

| Temperature | High (e.g., reflux) | Faster reaction, but increased risk of by-product formation. mt.com | Higher thermal energy can activate alternative reaction channels. |

| Solvent | THF | Good solvating power for the Grignard reagent, commonly used. mt.com | Stabilizes the Grignard reagent (Schlenk equilibrium). |

| Addition Rate | Slow/Dropwise | Better temperature control, minimizes localized high concentrations of reagent. | Helps to dissipate the exothermic heat of reaction and prevent side reactions. mt.com |

In Situ Spectroscopic Monitoring of Reaction Progress

Modern synthetic chemistry increasingly relies on real-time monitoring to understand and control reaction pathways. For the synthesis of this compound, in situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the progress of the Grignard reaction. mt.com By inserting a probe directly into the reaction vessel, chemists can continuously collect IR spectra, providing a live view of the chemical transformations.

This technique allows for the observation of key functional group changes. For instance, the disappearance of the ester carbonyl peak (around 1735 cm⁻¹) from the starting material (methyl 2-methylpropanoate) can be monitored. Simultaneously, one can observe the transient appearance and subsequent consumption of the intermediate ketone's carbonyl peak (around 1685 cm⁻¹). The formation of the final diol product is confirmed by the disappearance of the carbonyl absorptions and the appearance of a broad O-H stretch (around 3400-3600 cm⁻¹) after the reaction is quenched.

This real-time data provides deep insight into the reaction kinetics and mechanism. mt.com It helps identify the point of complete consumption of the starting material and the intermediate, ensuring the reaction is run for the optimal amount of time. This prevents unnecessary heating or extended reaction times that could lead to degradation or the formation of impurities, thereby improving both yield and purity.

Chromatographic and Spectroscopic Methods for Product Characterization and Purity Assessment

Once the synthesis is complete, a combination of chromatographic and spectroscopic techniques is essential to confirm the identity of this compound and to assess its purity.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for unambiguous structure determination. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the two phenyl groups, a singlet for the two hydroxyl protons (which may exchange with D₂O), and singlets for the two non-equivalent methyl groups. The ¹³C NMR spectrum would show characteristic peaks for the quaternary carbons bonded to the hydroxyl groups, the carbons of the phenyl rings, and the methyl carbons.

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups. The most prominent feature for this diol would be a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. The spectrum would also show C-H stretches for the aromatic and aliphatic parts of the molecule and C=C stretching bands for the phenyl rings. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms the complete conversion of the ester and ketone intermediates.

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₆H₁₈O₂), the molecular ion peak [M]⁺ would be expected at m/z 242.31. nih.gov

| Technique | Expected Observation for this compound | Information Provided |

|---|---|---|

| ¹H NMR | Signals for aromatic protons (multiplets, ~7.2-7.5 ppm), hydroxyl protons (singlets, variable), and two distinct methyl groups (singlets). | Proton environment and connectivity. |

| ¹³C NMR | Signals for aromatic carbons, two quaternary carbons bearing OH groups (~75-85 ppm), and two methyl carbons. | Carbon skeleton of the molecule. |

| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), aromatic C-H stretch (>3000 cm⁻¹), aliphatic C-H stretch (<3000 cm⁻¹). Absence of C=O stretch. | Confirmation of functional groups (hydroxyl) and absence of starting materials. |

| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z ≈ 242. | Molecular weight confirmation. nih.gov |

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for assessing the purity of non-volatile organic compounds. Using a suitable stationary phase (e.g., C18) and mobile phase, a chromatogram is generated where the area of the peak corresponding to this compound, relative to the total area of all peaks, gives a quantitative measure of its purity.

Gas Chromatography (GC) : If the diol is sufficiently volatile and thermally stable (or can be derivatized to be so), GC can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of any impurities.

Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling is a sophisticated technique used to trace the path of atoms through a chemical reaction, thereby providing definitive evidence for a proposed mechanism. slideshare.net For the Grignard synthesis of this compound from an ester, oxygen-18 (¹⁸O) labeling can be employed to clarify the fate of the oxygen atoms. libretexts.org

In a typical experiment, the starting ester, methyl 2-methylpropanoate, could be synthesized with an ¹⁸O label specifically at the carbonyl oxygen. The reaction sequence is then carried out:

Labeled Ester Synthesis : Prepare methyl 2-methylpropanoate with ¹⁸O incorporated into the C=O group.

Grignard Reaction : React this ¹⁸O-labeled ester with two equivalents of phenylmagnesium bromide.

Product Analysis : After workup, the resulting this compound is isolated and analyzed by mass spectrometry to determine the location of the ¹⁸O label.

The established mechanism for the reaction of esters with Grignard reagents predicts that the carbonyl oxygen of the ester becomes one of the hydroxyl groups in the final tertiary alcohol product. chemistrysteps.com Therefore, if the reaction proceeds as expected, the ¹⁸O label should be found in one of the hydroxyl groups of the final diol. The methoxy group of the ester is eliminated as a leaving group and would not be incorporated into the final product. Confirming the presence of ¹⁸O in the diol product provides strong evidence supporting the addition-elimination-addition mechanistic pathway. libretexts.orgnih.gov

Future Research Directions and Challenges in 2 Methyl 1,1 Diphenylpropane 1,2 Diol Chemistry

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Sustainability

A primary challenge in the transformation of 2-Methyl-1,1-diphenylpropane-1,2-diol lies in the development of more efficient and environmentally benign catalytic systems. Traditionally, the pinacol (B44631) rearrangement requires strong acids, leading to potential side reactions and corrosive conditions. researchgate.netresearchgate.net Future research is focused on milder and more selective catalysts.

Key Areas of Exploration:

Lewis and Brønsted Acids: While conventional acids are effective, research is moving towards advanced Lewis and Brønsted acid catalysts. eurekaselect.com For instance, scandium(III) triflate has been shown to be an efficient catalyst for the pinacol rearrangement of certain 1,2-diols. researchgate.net The application of such catalysts to this compound could offer higher yields and cleaner reactions.

Heterogeneous Catalysts: Solid-acid catalysts, such as zeolites and molecular sieves, present a sustainable alternative, offering advantages like easy separation, recyclability, and reduced waste. researchgate.netresearchgate.net Investigating the efficacy of various solid-acid catalysts for the rearrangement of this compound is a promising research direction.

Organocatalysis: The use of metal-free organocatalysts is a rapidly growing field. rsc.org Nitrogen- and boron-based organocatalysts, for example, can facilitate diol transformations under mild conditions, reducing toxicity and simplifying reaction setups. rsc.orgresearchgate.net A significant development is the use of a simple boron catalyst with silanes for the reductive pinacol-type rearrangement of unactivated 1,2-diols, which proceeds through a concerted, stereoinvertive mechanism. nih.gov

Photoredox Catalysis: The application of photochemistry offers a green approach to promoting pinacol rearrangements. researchgate.netnih.gov Visible-light photoredox catalysis, in particular, can enable transformations under exceptionally mild conditions and could be explored for novel rearrangements of this compound. nih.gov

Table 1: Comparison of Catalytic Systems for Pinacol Rearrangement

| Catalyst Type | Advantages | Challenges/Research Focus |

| Traditional Acids (H₂SO₄, HCl) | Low cost, readily available | Harsh conditions, low selectivity, corrosion |

| Advanced Lewis Acids (e.g., Sc(OTf)₃) | High efficiency, mild conditions | Cost, moisture sensitivity |

| Heterogeneous Catalysts (e.g., Zeolites) | Recyclability, easy separation, sustainable | Lower activity, potential for pore-size limitations |

| Organocatalysts (e.g., Boron-based) | Mild conditions, low toxicity, metal-free | Substrate scope, catalyst loading |

| Photoredox Catalysts | Green energy source, very mild conditions | Catalyst stability, scalability |

Development of New Rearrangement Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of atom economy and synthetic efficiency. pitt.edupitt.edu Developing new cascade sequences that incorporate the rearrangement of this compound is a key area for future research.

Such a strategy could involve an initial reaction to form the diol in situ, followed by a spontaneous or triggered pinacol rearrangement. For instance, a reaction sequence could begin with the dihydroxylation of an alkene, followed by an acid-catalyzed rearrangement to the corresponding ketone. pitt.edu The challenge lies in designing sequences where the conditions for each step are compatible, allowing for a one-pot procedure. Research in this area could lead to the rapid construction of complex molecular architectures from simple precursors. nih.gov

Expanding the Scope of Asymmetric Induction in Diol Transformations

Achieving high levels of stereocontrol in chemical reactions is a central goal of modern organic synthesis. The pinacol rearrangement has historically been difficult to control in terms of enantioselectivity. acs.org However, recent breakthroughs in catalytic asymmetric synthesis have opened up new possibilities.

The first catalytic enantioselective pinacol rearrangement was achieved using a chiral phosphoric acid, which provided high levels of enantioselectivity for specific indolyl diols. researchgate.netacs.org Future work will focus on expanding the range of catalysts and substrates for this transformation. For this compound, which is a chiral molecule, the development of catalytic systems that can selectively promote the migration of one of the phenyl groups over the other in a stereocontrolled manner would be a significant achievement. This would allow for the synthesis of highly enantioenriched quaternary carbon centers, which are valuable motifs in many biologically active molecules. researchgate.neteurekaselect.com

Table 2: Key Milestones in Asymmetric Pinacol Rearrangements

| Year | Development | Catalyst/Reagent | Significance |

| 2010 | First catalytic enantioselective pinacol rearrangement reported. researchgate.net | Chiral Phosphoric Acid | Demonstrated the feasibility of achieving high enantioselectivity. researchgate.netacs.org |

| 2017 | Catalytic reductive pinacol-type rearrangement with stereoinversion. nih.gov | Boron catalyst and silanes | Enabled preparation of highly enantiomerically enriched products from unactivated diols. nih.gov |

| 2023 | Dual-hydrogen-bond donor and Brønsted acid cocatalysis. organic-chemistry.org | Thiourea/Phosphoric Acid | Achieved highly enantioselective protio-semipinacol rearrangements. organic-chemistry.org |

Integration with Flow Chemistry and High-Throughput Methodologies

The integration of modern automation technologies with synthetic chemistry is revolutionizing how reactions are developed and optimized.

Flow Chemistry: Performing the rearrangement of this compound in a continuous flow reactor offers several advantages over traditional batch processing. nih.govamt.uk These include superior control over reaction parameters like temperature and residence time, enhanced safety (especially for highly exothermic reactions), and straightforward scalability. amt.ukresearchgate.netacs.org The use of packed-bed reactors with heterogeneous catalysts is particularly well-suited for flow chemistry applications, enabling continuous production with easy product separation. acs.org

High-Throughput Experimentation (HTE): HTE involves the parallel execution of a large number of reactions, which dramatically accelerates the discovery of optimal reaction conditions and novel catalysts. sigmaaldrich.comchemrxiv.org By employing microtiter plates and robotic systems, a wide range of catalysts, solvents, and temperatures can be screened for the transformation of this compound in a fraction of the time required for conventional methods. pnas.orgacs.org This data-rich approach is essential for tackling the challenges outlined in the preceding sections. chemrxiv.org

Computational Chemistry for Predictive Modeling of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. researchgate.netacs.org For the pinacol rearrangement of this compound, computational studies can provide deep insights into the reaction mechanism.

Future research will likely focus on:

Mechanism Elucidation: Theoretical studies can help to distinguish between concerted and stepwise reaction pathways under various catalytic conditions. masterorganicchemistry.com

Predicting Selectivity: Computational models can be used to predict the migratory aptitude of different groups. In the case of this compound, this would involve accurately modeling the factors that favor the migration of a phenyl group. Aromatic groups with electron-donating substituents generally show high migratory aptitudes. masterorganicchemistry.com

Catalyst Design: By modeling the transition states of the reaction with different catalysts, computational chemistry can guide the rational design of new, more effective catalytic systems. acs.org This approach can help to explain observed differences in selectivity between catalysts and predict the performance of novel catalyst structures before they are synthesized in the lab. acs.orgyoutube.com

Q & A

Q. Which computational tools are effective for predicting the binding interactions of this compound with viral proteins?

- Methodological Answer : Molecular docking software such as AutoDock Vina or Schrödinger Suite can predict binding poses. Post-docking analysis tools like LigPlot+ (for 2D interaction diagrams) and PyMOL (for 3D visualization) are critical. Studies on SARS-CoV-2 spike glycoprotein interactions identified key residues (Tyr347, Phe377, Gln396) via these methods . For validation, compare results with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations enhance the understanding of this compound's interaction stability with SARS-CoV-2 spike glycoprotein?

- Methodological Answer : Run MD simulations (GROMACS/AMBER) over 100–200 ns to assess conformational stability. Monitor root-mean-square deviation (RMSD) of the ligand-protein complex and hydrogen bond occupancy. Compare open vs. closed states of the spike protein (as in ) to evaluate binding mode flexibility. Free energy perturbation (FEP) or molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations can quantify binding affinities .

Q. What experimental approaches can validate in silico predictions of this compound's inhibitory activity against SARS-CoV-2?

- Methodological Answer :

- In vitro : Pseudovirus neutralization assays using HEK293T-ACE2 cells.

- Biophysical validation : SPR to measure dissociation constants () or ITC for thermodynamic profiling.

- Structural validation : Co-crystallization of the compound with spike protein fragments, followed by X-ray diffraction (resolution ≤2.5 Å). Prior studies on analogous ligands (e.g., Etravirine) used similar workflows .

Q. What strategies are advised to address discrepancies in binding affinity data across different conformational states of target proteins?

- Methodological Answer :

- Ensemble docking : Dock against multiple protein conformations (e.g., open/closed states from cryo-EM data).

- Mutagenesis studies : Validate critical residues (e.g., Tyr347Ala mutation) via fluorescence polarization or thermal shift assays.

- Comparative analysis : Use statistical tools (e.g., bootstrapping) to assess significance of affinity variations. highlights the importance of residue networks (Tyr393, Gly409) in stabilizing interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.